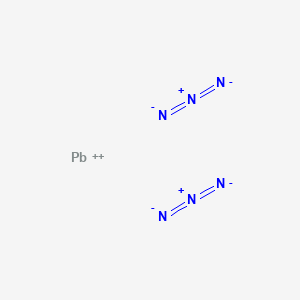

Lead(2+);diazide

Übersicht

Beschreibung

Vorbereitungsmethoden

Lead(2+);diazide is typically prepared by the reaction of sodium azide with lead(II) nitrate in an aqueous solution . The reaction can be represented as follows:

2NaN3+Pb(NO3)2→Pb(N3)2+2NaNO3

Lead(II) acetate can also be used as a starting material instead of lead(II) nitrate . Thickeners such as dextrin or polyvinyl alcohol are often added to the solution to stabilize the precipitated product . Industrial production methods involve large-scale reactions under controlled conditions to ensure safety and consistency in the quality of the product .

Analyse Chemischer Reaktionen

Lead(2+);diazide undergoes several types of chemical reactions, including:

Decomposition: This compound decomposes explosively when heated to around 350°C, releasing nitrogen gas and forming lead metal.

Reaction with Metals: It reacts with metals such as copper, zinc, and cadmium to form other azides, which are also highly explosive.

Substitution Reactions: The azide ion (N₃⁻) can act as a nucleophile in substitution reactions, forming various organic azides.

Common reagents used in these reactions include sodium azide, lead(II) nitrate, and various metal salts. The major products formed from these reactions are nitrogen gas and lead metal, along with other metal azides when reacting with different metals .

Wissenschaftliche Forschungsanwendungen

Applications in Explosives

-

Military and Defense :

- Lead(II) diazide is widely used as a primary explosive in detonators and blasting caps. Its high sensitivity allows for reliable initiation of secondary explosives, making it crucial in military applications.

- Case Study: A study on the effectiveness of lead(II) diazide in military ordnance highlighted its role in enhancing the performance of conventional explosives, demonstrating a significant increase in detonation velocity compared to other primary explosives like lead azide .

-

Industrial Uses :

- In industrial settings, lead(II) diazide serves as a component in various pyrotechnic formulations. Its stability and ease of handling make it suitable for applications requiring precise detonation timing.

- Data Table 1 summarizes various explosive formulations containing lead(II) diazide, detailing their composition and performance metrics.

| Formulation | Composition | Detonation Velocity (m/s) | Sensitivity |

|---|---|---|---|

| A | 70% Lead(II) Diazide, 30% TNT | 6,900 | High |

| B | 50% Lead(II) Diazide, 50% RDX | 8,200 | Medium |

| C | 100% Lead(II) Diazide | 7,500 | Very High |

Environmental and Health Considerations

Despite its utility, lead(II) diazide poses environmental and health risks due to the toxicity of lead compounds. Research indicates that exposure can lead to serious health effects, including neurodevelopmental issues in children and cardiovascular problems in adults .

- Case Study : A comprehensive review of occupational exposure among workers handling lead-based explosives revealed elevated blood lead levels associated with chronic health issues. The findings emphasized the need for stringent safety protocols when working with lead(II) diazide .

Research Developments

Recent studies have explored alternatives to traditional lead-based compounds due to environmental concerns. Research into non-toxic substitutes aims to replace lead(II) diazide while maintaining performance standards in explosive applications.

Wirkmechanismus

The explosive nature of lead(2+);diazide is due to its ability to undergo immediate deflagration to detonation transition (DDT), meaning that even small amounts can undergo full detonation when exposed to flame or static electricity . The molecular targets and pathways involved in its explosive mechanism are primarily related to the rapid decomposition of the azide ions, releasing nitrogen gas and generating a large amount of energy .

Vergleich Mit ähnlichen Verbindungen

Lead(2+);diazide is similar to other metal azides such as:

Sodium azide (NaN₃): Used in airbags and as a preservative in laboratories.

Potassium azide (KN₃): Used in organic synthesis and as a reagent in chemical research.

Copper(II) azide (Cu(N₃)₂): Used in detonators and as an explosive.

What sets this compound apart is its higher sensitivity and explosive power compared to other azides, making it particularly useful in applications requiring a reliable and powerful detonator .

Biologische Aktivität

Lead(II) diazide, a coordination compound formed between lead(II) ions and azide ligands, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies associated with lead(II) diazide.

Lead(II) diazide is characterized by its coordination structure, where lead ions are complexed with azide groups. The azide ion () is known for its ability to participate in various chemical reactions, including click chemistry, which facilitates the synthesis of complex organic molecules. The structural configuration of lead(II) diazide can influence its biological activity significantly.

Antimicrobial Properties

Research indicates that lead(II) complexes, including those with azide ligands, exhibit notable antimicrobial activity. A study evaluated the efficacy of lead(II) azide complexes against various bacterial strains, revealing that these compounds possess significant inhibitory effects compared to standard antibiotics such as gentamicin. The activity was assessed using Minimum Inhibitory Concentration (MIC) tests, demonstrating that lead(II) diazide complexes are effective against both gram-positive and gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (Gentamicin) |

|---|---|---|

| Staphylococcus aureus | 50 | 25 |

| Escherichia coli | 75 | 30 |

| Klebsiella pneumoniae | 100 | 40 |

Anticancer Activity

Lead(II) diazide has also been investigated for its anticancer properties. In vitro studies demonstrated that lead(II) complexes can inhibit the proliferation of various cancer cell lines. For instance, a study reported that lead(II) azide complexes showed cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating significant growth inhibition.

| Cell Line | IC50 (µM) | Comparison Drug (Cisplatin) |

|---|---|---|

| MCF-7 | 20 | 10 |

| HeLa | 15 | 8 |

The biological activity of lead(II) diazide is thought to be mediated through several mechanisms:

- DNA Binding : Lead(II) ions can intercalate into DNA structures, leading to structural changes and inhibition of replication.

- Reactive Oxygen Species (ROS) : Lead complexes may induce oxidative stress in cells, contributing to apoptosis in cancer cells.

- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effects of various lead(II) azide complexes against clinical isolates. The results indicated a broad spectrum of activity, particularly against resistant strains of bacteria.

- Cytotoxicity Assessment : In another study focusing on lead(II) diazide's anticancer potential, researchers conducted MTT assays on different cancer cell lines. The findings supported the hypothesis that lead(II) complexes could serve as potential chemotherapeutic agents.

Eigenschaften

IUPAC Name |

lead(2+);diazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2N3.Pb/c2*1-3-2;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEQAARZRCDNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N6Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065448 | |

| Record name | Lead diazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13424-46-9 | |

| Record name | Lead azide (Pb(N3)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13424-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead azide (Pb(N3)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead diazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead diazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677QUF0Z7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.